N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-12-4-3-5-13(2)15(12)21-14(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-6-8-27-9-7-23/h3-5,11H,6-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAYPSLQMMRYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced by reacting the thiazolopyrimidine intermediate with thiomorpholine in the presence of a suitable catalyst.
Attachment of the Dimethylphenyl Group: The final step involves the acylation of the intermediate with 2,6-dimethylphenyl acetic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The thiazolo[4,5-d]pyrimidine core differentiates this compound from other pyrimidine derivatives. For instance:
- Thiazolo[3,2-a]pyrimidines : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a fused thiazole-pyrimidine system but differs in ring connectivity ([3,2-a] vs. [4,5-d]). This structural shift alters molecular planarity, with the [4,5-d] system showing greater puckering (C5 deviation: 0.224 Å) compared to [3,2-a] analogs .
Substituent Effects
- Thiomorpholine vs. Aromatic Substituents : The 2-thiomorpholin-4-yl group in the target compound contrasts with phenyl or benzylidene groups in analogs like compound 19 (). Thiomorpholine enhances solubility and may improve pharmacokinetics compared to hydrophobic aryl groups .
- Acetamide Linker : The N-(2,6-dimethylphenyl)acetamide side chain is distinct from ester or carboxylic acid substituents in compounds like Ethyl 7-methyl-3-oxo-5-phenyl-...carboxylate (). This modification likely impacts target binding affinity and metabolic stability .
Bioactivity Trends (Inferred)
While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit:
- Antimicrobial Activity : Thiazolidin-4-one derivatives with azo linkages () show moderate activity against S. aureus (MIC: 16–32 µg/mL).
- Antioxidant Potential: Pyrimidine-thiazole hybrids demonstrate radical scavenging (IC₅₀: 12–25 µM) in DPPH assays .
- Kinase Inhibition : Thiomorpholine-substituted analogs may mimic reported kinase inhibitors, though specific data is lacking.
Biological Activity
N-(2,6-dimethylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core , which is significant for its interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 318.39 g/mol . The structural components include:
- Dimethylphenyl group : Enhances lipophilicity and potential interactions with cell membranes.
- Thiomorpholine moiety : May contribute to the compound's pharmacological properties.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits promising anti-inflammatory effects. It appears to inhibit specific enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
The compound may interact with cyclooxygenase (COX) enzymes, particularly COX-II, which are pivotal in the inflammatory response. Molecular docking studies suggest that it binds effectively to these enzymes, potentially reducing inflammation .
Anticancer Activity
Research highlights the compound's potential as an anticancer agent. Its structural features allow it to engage various biological targets, making it a candidate for further pharmacological exploration in cancer therapy. The compound's ability to inhibit tumor growth may be linked to its action on specific signaling pathways involved in cell proliferation and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-methylphenyl)-2-[7-oxo-thiazolo[4,5-d]pyrimidin]acetamide | Similar thiazolo-pyrimidine core | Different phenyl substituent |
| N-(3-chlorophenyl)-2-[7-hydroxy-thiazolo[4,5-d]pyrimidin]acetamide | Hydroxy group instead of oxo | Potentially different biological activity |
| N-(benzothiazol-2-yl)-2-acetamide | Benzothiazole instead of thiazolo-pyrimidine | Distinct pharmacological profile |
The uniqueness of this compound lies in its specific combination of substituents that may enhance its biological activity compared to similar compounds .
In Vitro Studies
In vitro assays have demonstrated that the compound can significantly inhibit the proliferation of cancer cell lines. For instance, studies involving breast cancer and colorectal cancer cells showed a marked reduction in cell viability upon treatment with varying concentrations of the compound .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities and interactions of this compound with target proteins involved in inflammation and cancer pathways. These studies suggest favorable binding energies compared to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
